isopropyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate
Overview
Description
Isopropyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C20H25NO4S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.15042945 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Allosteric Modifiers of Hemoglobin
Research into allosteric modifiers of hemoglobin has identified compounds structurally related to isopropyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate. These compounds demonstrate significant ability to decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas requiring reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy. The study presents structure-activity relationships for a series of compounds, highlighting two particularly active compounds that exhibit greater activity than other known allosteric effectors in similar assays (Randad, Mahran, Mehanna, & Abraham, 1991).
Functionalization of Thiophene Derivatives
Another study explores the synthesis and selective esterification of 3,4-ethylenedioxythiophene derivatives. The research demonstrates a method for functionalizing thiophene derivatives, which could have implications for the synthesis of materials with specific electronic properties. This work contributes to the broader understanding of thiophene chemistry and its potential applications in materials science (Zhang, Wu, Wang, Zuo, & Shen, 2014).
Polyphenol Isoprenylation in Aqueous Solutions
Isoprenylation of polyphenols in aqueous acid solutions is another area of interest. This process yields phenolic 2,2-dimethylchromans through condensation reactions, providing chemical support for biogenetic theories of C-isopentenylation of phenols. This synthesis pathway may have implications for understanding natural product synthesis and developing new synthetic strategies for polyphenolic compounds (Molyneux & Jurd, 1970).
Electrochemical Applications
The development of novel electrochemical sensors using carbon paste electrodes modified with carbon nanotubes and derivatives of the chemical demonstrates potential applications in detecting various substances. This research highlights the electrode's enhanced performance in detecting isoproterenol, acetaminophen, and N-acetylcysteine, showcasing the compound's role in advancing electrochemical sensor technology (Beitollahi, Mohadesi, Mohammadi, & Akbari, 2012).
Properties
IUPAC Name |
propan-2-yl 4,5-dimethyl-2-(2-phenoxybutanoylamino)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-6-16(25-15-10-8-7-9-11-15)18(22)21-19-17(13(4)14(5)26-19)20(23)24-12(2)3/h7-12,16H,6H2,1-5H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYURMSZTMLWGTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=C(S1)C)C)C(=O)OC(C)C)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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